molecular formula C21H25NO B5172882 N-isopropyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide

N-isopropyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide

Cat. No. B5172882
M. Wt: 307.4 g/mol
InChI Key: FXGMNGSIOPLTGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide, commonly known as PAC-1, is a small molecule that has been studied for its potential use in cancer treatment. This compound was first synthesized in 2005 and has since been the subject of numerous scientific studies. The purpose of

Mechanism of Action

The mechanism of action of PAC-1 involves the activation of procaspase-3, which is normally present in cells in an inactive form. Upon activation, procaspase-3 cleaves a number of downstream targets, leading to the induction of apoptosis. PAC-1 has been shown to bind specifically to procaspase-3, leading to its activation and subsequent apoptosis.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, PAC-1 has also been shown to have a number of other biochemical and physiological effects. For example, PAC-1 has been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a role in the regulation of pH in cells. PAC-1 has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

One of the key advantages of PAC-1 for lab experiments is its specificity for procaspase-3. This allows for the selective induction of apoptosis in cancer cells, while leaving normal cells unharmed. However, one of the limitations of PAC-1 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of future directions for research on PAC-1. One area of interest is the development of more efficient synthesis methods for this compound, which could help to increase its availability for research purposes. Another area of interest is the potential use of PAC-1 in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, there is also interest in exploring the potential use of PAC-1 in the treatment of other diseases, such as Alzheimer's disease or Parkinson's disease, where the activation of procaspase-3 may play a role in disease progression.
Conclusion
In conclusion, PAC-1 is a small molecule that has shown great promise for its potential use in cancer treatment. Its ability to induce apoptosis in cancer cells, while leaving normal cells unharmed, makes it an attractive candidate for further research. With continued study, PAC-1 may one day become an important tool in the fight against cancer and other diseases.

Synthesis Methods

The synthesis of PAC-1 involves a multistep process that includes the reaction of 4-methylbenzaldehyde with isopropylamine to form N-isopropyl-4-methylbenzamide. This intermediate is then reacted with cyclopropanecarboxylic acid to form PAC-1. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

PAC-1 has been studied extensively for its potential use in cancer treatment. One of the key advantages of this compound is its ability to induce apoptosis, or programmed cell death, in cancer cells. This is achieved through the activation of procaspase-3, an enzyme that plays a critical role in the apoptotic pathway. In addition to inducing apoptosis, PAC-1 has also been shown to inhibit the growth and proliferation of cancer cells.

properties

IUPAC Name

2,2-bis(4-methylphenyl)-N-propan-2-ylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-14(2)22-20(23)19-13-21(19,17-9-5-15(3)6-10-17)18-11-7-16(4)8-12-18/h5-12,14,19H,13H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGMNGSIOPLTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2C(=O)NC(C)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901321163
Record name 2,2-bis(4-methylphenyl)-N-propan-2-ylcyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647766
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

360764-60-9
Record name 2,2-bis(4-methylphenyl)-N-propan-2-ylcyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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